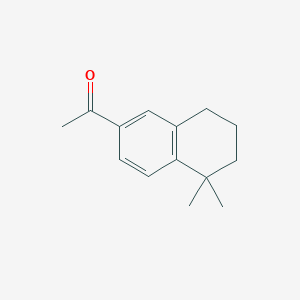
1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with a dimethyl substitution and an ethanone group
Métodos De Preparación
The synthesis of 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5,5-dimethyl-7,8-dihydro-6H-naphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone include other naphthalene derivatives with different substituents. For example:
1-(3-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: This compound has a hydroxyl group instead of a hydrogen atom on the naphthalene ring, which can significantly alter its reactivity and applications.
6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine: This compound has a more complex structure with additional functional groups, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
TUOWBVGRZCYMGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(CCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


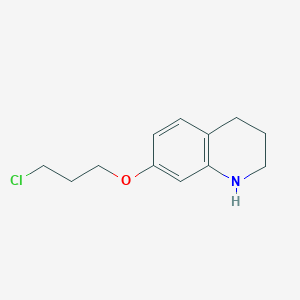
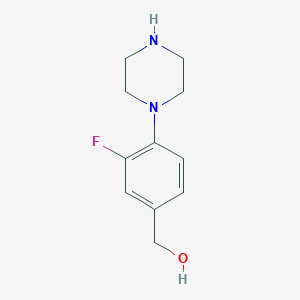
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
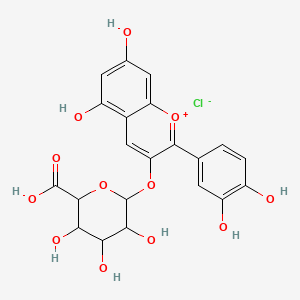
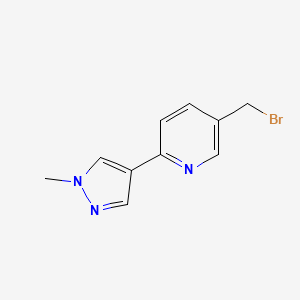
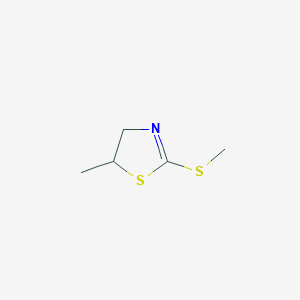
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
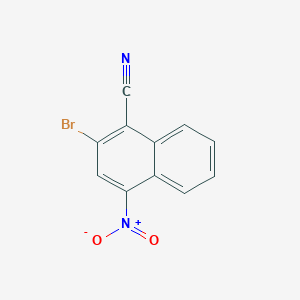
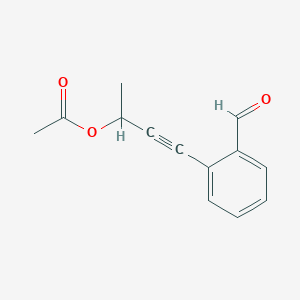
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
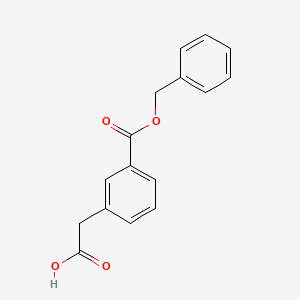
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
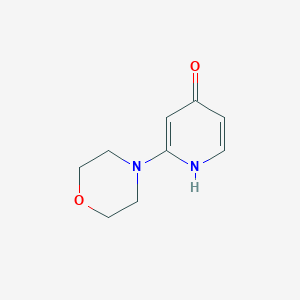
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
